molecular formula C11H14F3NO2 B3171704 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline CAS No. 946697-48-9

4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline

Cat. No. B3171704
CAS RN: 946697-48-9
M. Wt: 249.23 g/mol
InChI Key: VHWMENURIZMCAB-UHFFFAOYSA-N
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Description

4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline is an organofluorine compound that has been studied for its potential applications in various fields of science. This compound is a derivative of aniline, an aromatic amine, and contains a trifluoromethyl group attached to the nitrogen atom of the aniline ring. This compound has been extensively studied due to its unique properties, such as its high solubility in organic solvents, low volatility, and its ability to form stable complexes with other molecules. It is also known to be a good reagent for the synthesis of other compounds, and has been used in a variety of scientific research applications.

Scientific Research Applications

Genotoxic Activities of Aniline and Its Metabolites

Research by Bomhard & Herbold (2005) reviewed the genotoxic potential of aniline and its metabolites, highlighting their relationship with carcinogenic activities observed in rats. The study found no direct evidence of aniline inducing gene mutations, suggesting carcinogenic effects in the spleen of rats could be due to chronic high-dose damage leading to oxidative stress rather than primary genotoxic events (Bomhard & Herbold, 2005).

Chemical Fixation of CO2 with Aniline Derivatives

Vessally et al. (2017) discussed the utilization of aniline derivatives in the synthesis of functionalized azole compounds through the fixation of CO2. This process transforms CO2, a greenhouse gas, into value-added chemicals, demonstrating an environmentally friendly approach to chemical synthesis and highlighting the versatility of aniline derivatives in organic chemistry (Vessally et al., 2017).

Environmental Fate and Effects of Lampricide TFM

Hubert (2003) reviewed the environmental impact of 3-trifluoromethyl-4-nitrophenol (TFM), a compound used for controlling sea lamprey populations. Despite its effects, TFM was found to be non-persistent, detoxifiable, and presenting minimal long-term toxicological risk, suggesting that related trifluoromethyl compounds might also possess properties conducive to environmental safety with appropriate usage (Hubert, 2003).

Synthesis and Structural Properties of Novel Substituted Compounds

Research by Issac & Tierney (1996) on the synthesis of novel substituted thiazolidin-4-ones from chloral and substituted anilines underscores the synthetic versatility of aniline derivatives. This study illustrates the potential of aniline derivatives in creating a variety of structurally diverse compounds with potential applications in medicinal chemistry and materials science (Issac & Tierney, 1996).

properties

IUPAC Name

4-(3-methoxypropoxy)-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO2/c1-16-5-2-6-17-10-4-3-8(15)7-9(10)11(12,13)14/h3-4,7H,2,5-6,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWMENURIZMCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=C(C=C(C=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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